molecular formula C10H11N3O2 B2377894 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 136584-15-1

2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2377894
M. Wt: 205.217
InChI Key: YLFQUAMGHIDFOJ-UHFFFAOYSA-N
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Description

“2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” is a chemical compound that belongs to the class of quinoxalines . Quinoxalines are nitrogen-containing heterocyclic derivatives known for their broad spectrum of biological and pharmaceutical applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-aryl-2-[(2R)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide have been synthesized by the condensation of substituted anilines with 3a,4-dihydrofuro[2,3-b]quinoxalin-2(3H)-one .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

A study by Alagarsamy et al. (2015) focused on the synthesis of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, which are structurally related to 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide. These compounds were investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. One specific compound, 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, showed potent analgesic and anti-inflammatory activities, surpassing the reference standard diclofenac sodium, and displayed only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Anticonvulsant Properties

In 2013, Ibrahim et al. designed and synthesized a series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides to evaluate their anticonvulsant activity. The biological screening of these compounds revealed notable anticonvulsant activities in experimental mice, highlighting their potential as therapeutic agents for seizure disorders (Ibrahim et al., 2013).

Anticancer and Antimicrobial Agents

Ahmed et al. (2018) synthesized new substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides with various primary amines. These compounds exhibited promising broad-spectrum antibacterial activity and appreciable antifungal activity. Additionally, their anticancer effects were evaluated, with some derivatives showing significant inhibitory activity against cancer cell lines (Ahmed et al., 2018).

Antibacterial and Antifungal Properties

Kumar et al. (2012) synthesized a series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based thiazolidinone derivatives. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating significant effectiveness against various bacterial and fungal strains (Kumar et al., 2012).

Tautomerism and Optical Activity

Chapman (1966) and Woydowski et al. (1998) studied the tautomerism and optical activity of compounds related to 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide. These studies contribute to understanding the chemical behavior and properties of such compounds in different states, which is crucial for their application in scientific research (Chapman, 1966); (Woydowski et al., 1998).

properties

IUPAC Name

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-9(14)5-8-10(15)13-7-4-2-1-3-6(7)12-8/h1-4,8,12H,5H2,(H2,11,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFQUAMGHIDFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Synthesis routes and methods

Procedure details

To a solution of 1,2-phenylenediamine (21.5 g, 0.2 mol) in water (450 mL) was added dropwise a solution of maleimide, (20.0 g, 0.2 mol) in methanol (180 mL) over 60 min. The mixture was then stirred at 95° C. for 2 hours followed at rt overnight. The precipitate was collected via filtration and was washed with small amount of water for a few times to yield the title compound as a pale gray solid (pure product): 1H NMR (DMSO-d6) δ=10.2 (bs, 1H), 7.37 (bs, 1H) 6.88 (bs, 1H), 6.74–6.68 (m, 3H), 6.31–6.57 (m, 1H), 5.78 (bs, 1H), 4.08–4.04 (m, 1H), 2.63 (dd, 1H, J=3.6, 15.5 Hz), 2.32 (dd, 1H, J=3.3, 15.5 Hz); HPLC (CH3CN—H2O-0.1% TFA): Rf=9.49 min.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
D Li, T Ollevier - European Journal of Organic Chemistry, 2019 - Wiley Online Library
A general and efficient synthesis of enantiopure dihydroquinoxalinones has been developed using naturally occurring amino acids as starting materials. The reductive cyclization of N‐(…

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